molecular formula C13H14F3N5OS B12019587 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 618441-45-5

2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B12019587
CAS No.: 618441-45-5
M. Wt: 345.35 g/mol
InChI Key: YPQZCDSGHBTWJQ-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common method includes the nucleophilic addition of carbodiimides with diazo compounds, followed by a cyclization process . This reaction is usually carried out under mild conditions, which helps in maintaining the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
  • 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-ethylphenyl)acetamide is unique due to the presence of the 3-ethylphenyl group. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further research and development.

Properties

CAS No.

618441-45-5

Molecular Formula

C13H14F3N5OS

Molecular Weight

345.35 g/mol

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C13H14F3N5OS/c1-2-8-4-3-5-9(6-8)18-10(22)7-23-12-20-19-11(21(12)17)13(14,15)16/h3-6H,2,7,17H2,1H3,(H,18,22)

InChI Key

YPQZCDSGHBTWJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C(F)(F)F

Origin of Product

United States

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